Retigabine N-β-D-Glucuronide Sodium Salt is a significant metabolite of retigabine, a medication primarily used for the treatment of epilepsy. This compound is classified as an active pharmaceutical ingredient (API) and a metabolite, highlighting its relevance in pharmacology and therapeutic applications. The molecular formula of Retigabine N-β-D-Glucuronide Sodium Salt is , with a molecular weight of 501.44 g/mol .
Retigabine N-β-D-Glucuronide Sodium Salt is derived from retigabine through metabolic processes involving glucuronidation, a common phase II metabolic reaction where glucuronic acid is conjugated to drugs or metabolites to enhance their solubility and excretion. This compound falls under the category of metabolites and is recognized for its potential pharmacological activity as well as its role in the metabolic pathway of retigabine .
The synthesis of Retigabine N-β-D-Glucuronide Sodium Salt involves several steps typical of drug metabolism pathways. The primary method includes enzymatic glucuronidation, where UDP-glucuronosyltransferases catalyze the transfer of glucuronic acid to retigabine. This process enhances the solubility of the compound, facilitating its elimination from the body .
Key Steps in Synthesis:
Retigabine N-β-D-Glucuronide Sodium Salt participates in various chemical reactions, primarily involving hydrolysis and conjugation processes. These reactions are crucial for its metabolic stability and pharmacological activity.
Key Reactions:
Retigabine functions primarily as a modulator of neuronal potassium channels (Kv7 channels). The mechanism of action involves enhancing the activity of these channels, leading to hyperpolarization of neuronal membranes, which contributes to its anticonvulsant effects.
Mechanism Highlights:
The physical properties of Retigabine N-β-D-Glucuronide Sodium Salt include:
Chemical Properties:
Retigabine N-β-D-Glucuronide Sodium Salt has several applications in scientific research:
CAS No.: 864821-90-9
CAS No.: 122547-72-2
CAS No.:
CAS No.: 134051-89-1
CAS No.: